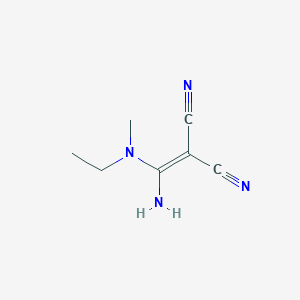

3-Amino-2-cyano-3-(ethylmethylamino)propenenitrile

Cat. No. B8424985

M. Wt: 150.18 g/mol

InChI Key: DUTGUQWMXUJOLG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04075001

Procedure details

An attempted preparation by the method of Example VI, part C, was unsuccessful. Thus, a mixture of 129 g of potassium tricyanomethanide, 59 g of ethylmethylamine, and 2000 ml of dimethoxyethane was treated with 65 ml (96 g) of methanesulfonic acid added dropwise during 30 min. The reaction was mildly exothermic and solid formation was noted during addition of the methanesulfonic acid. The reaction mixture was heated under reflux for one hour and was allowed to stand two days at ambient temperature. The solids were removed by filtration and the filter cake was washed with toluene. The combined filtrate and washings were evaporated under reduced pressure. The residue was heated to 200° in an oven. The residue was removed from the oven and water was added immediately. The near boiling aqueous suspension was treated with charcoal and filtered through a mat of Filter-Aid® diatomaceous earth in a large, steam heated, Buchner funnel. The aqueous filtrate was allowed to cool, producing crystals. The crystals were collected by filtration, dried, and recrystallized from acetonitrile to yield 86 g of 3-amino-2-cyano-3-(ethylmethylamino)propenenitrile, mp 140°-141°. The ir spectrum was consistent with the assigned structure.

Identifiers

|

REACTION_CXSMILES

|

[C:1]([C-:3]([C:6]#[N:7])[C:4]#[N:5])#[N:2].[K+].[CH2:9]([NH:11][CH3:12])[CH3:10].CS(O)(=O)=O>C(COC)OC>[NH2:2][C:1]([N:11]([CH2:9][CH3:10])[CH3:12])=[C:3]([C:6]#[N:7])[C:4]#[N:5] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

129 g

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)[C-](C#N)C#N.[K+]

|

|

Name

|

|

|

Quantity

|

59 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)NC

|

|

Name

|

|

|

Quantity

|

2000 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(OC)COC

|

Step Two

|

Name

|

|

|

Quantity

|

65 mL

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An attempted preparation by the method of Example VI, part C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added dropwise during 30 min

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for one hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solids were removed by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

the filter cake was washed with toluene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The combined filtrate and washings were evaporated under reduced pressure

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The residue was heated to 200° in an oven

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was removed from the oven and water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added immediately

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was treated with charcoal

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a mat of Filter-Aid® diatomaceous earth in a large, steam

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

producing crystals

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The crystals were collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

recrystallized from acetonitrile

|

Outcomes

Product

Details

Reaction Time |

2 d |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC(=C(C#N)C#N)N(C)CC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 86 g | |

| YIELD: CALCULATEDPERCENTYIELD | 57.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |